molecular formula C8H15NO3 B13255476 2-(1-Methoxypiperidin-4-yl)acetic acid

2-(1-Methoxypiperidin-4-yl)acetic acid

Cat. No.: B13255476
M. Wt: 173.21 g/mol
InChI Key: SBQRTXLKQMZSCM-UHFFFAOYSA-N
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Description

2-(1-Methoxypiperidin-4-yl)acetic acid is a piperidine-derived carboxylic acid characterized by a methoxy group (-OCH₃) at the 1-position of the piperidine ring and an acetic acid moiety at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as soluble epoxide hydrolase (sEH) and neurotransmitter receptors .

The piperidine scaffold is widely exploited in drug design due to its conformational flexibility and ability to mimic natural alkaloids. The acetic acid group enhances solubility and facilitates interactions with biological targets via hydrogen bonding or ionic interactions.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(1-methoxypiperidin-4-yl)acetic acid

InChI

InChI=1S/C8H15NO3/c1-12-9-4-2-7(3-5-9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)

InChI Key

SBQRTXLKQMZSCM-UHFFFAOYSA-N

Canonical SMILES

CON1CCC(CC1)CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

2-(1-Methoxypiperidin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the compound into its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can be used to cleave ester or amide bonds, resulting in the formation of carboxylic acids or amines.

Mechanism of Action

The mechanism of action of 2-(1-Methoxypiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity. For example, they can act as inhibitors of certain enzymes or as agonists/antagonists of specific receptors, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

2-(1-Methylpiperidin-4-yl)acetic Acid
  • Structure : A methyl group (-CH₃) replaces the methoxy group at the 1-position.
  • Properties : Molecular weight = 157.21 g/mol; soluble in DMSO for research applications .
  • Synthesis : Typically prepared via alkylation of 2-(piperidin-4-yl)acetic acid with methyl halides.
  • Applications : Used as a building block in chiral drug synthesis (e.g., antimitotic agents) .
2-(1-(4-Aryl)piperidin-4-yl)acetic Acids
  • Examples: 9a: 1-(4-Acetylphenyl) substituent; yield = 45% . 9b: 1-(4-Cyanophenyl) substituent; yield = 65% . 9c: 1-(4-(tert-Butoxycarbonyl)phenyl) substituent; yield = 39% .
  • Synthesis : Prepared via nucleophilic aromatic substitution using 2-(piperidin-4-yl)acetic acid hydrochloride and aryl halides in polar aprotic solvents (e.g., DMSO or DMF) at 100–130°C .
  • Key Findings :
    • Electron-withdrawing groups (e.g., -CN in 9b) improve reaction yields due to enhanced electrophilicity of the aryl halide .
    • Steric hindrance (e.g., tert-butyl in 9c) reduces yields .
2-[4-(Fmoc)piperazin-1-yl]acetic Acid
  • Structure : Features a fluorenylmethoxycarbonyl (Fmoc)-protected piperazine ring.
  • Applications : Used in peptide synthesis and solid-phase combinatorial chemistry .

Structural and Electronic Effects

Substituent Electronic Properties
  • Methoxy (-OCH₃) : Electron-donating via resonance, increasing electron density on the piperidine nitrogen. This may enhance solubility and alter binding affinity in biological systems.
  • Aryl Groups : Electron-withdrawing substituents (e.g., -CN, -COCH₃) decrease basicity of the piperidine nitrogen, affecting protonation states under physiological conditions .
Crystallographic Insights
  • In analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid, the methoxy group aligns coplanar with the aromatic ring (torsion angle = 1.2°), while the acetic acid group tilts at 78.15°, influencing crystal packing via O–H⋯O hydrogen-bonded dimers .

Biological Activity

2-(1-Methoxypiperidin-4-yl)acetic acid is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a piperidine ring substituted with a methoxy group and an acetic acid moiety. The structural formula can be represented as follows:

C9H15NO3\text{C}_9\text{H}_{15}\text{N}\text{O}_3

This compound is characterized by its ability to interact with various biological targets, making it a candidate for diverse therapeutic applications.

Research indicates that this compound may exhibit activity through several mechanisms:

  • Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Activity : There is emerging evidence that this compound exhibits antimicrobial properties against various pathogens, which could lead to its use in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • A study published in ChemRxiv explored the compound's interaction with epidermal growth factor receptors (EGFR), indicating its potential role in cancer therapy by inhibiting tumor growth in specific mutant strains .
  • Another investigation focused on the compound's neuroprotective effects, demonstrating its ability to prevent neuronal cell death in vitro models of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationInfluences dopamine and serotonin levels
Anti-inflammatoryReduces inflammation markers in vitro
AntimicrobialEffective against specific bacterial strains

Table 2: Pharmacokinetic Properties

PropertyValueMethodology
Bioavailability>100%Mouse model
Clearance49 mL/min/kgIV administration
Half-life8 hoursPlasma concentration analysis

Future Directions

Given the promising results from preliminary studies, further research is warranted to explore:

  • Clinical Trials : Conducting human clinical trials to assess safety and efficacy.
  • Mechanistic Studies : Investigating detailed mechanisms of action at the molecular level.
  • Formulation Development : Developing formulations that enhance bioavailability and target delivery.

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